molecular formula C12H15N3O B2649485 N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine CAS No. 2034296-53-0

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B2649485
CAS No.: 2034296-53-0
M. Wt: 217.272
InChI Key: HUPJZLKBADNCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is a sophisticated bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine core scaffold, a privileged structure often found in pharmacologically active compounds due to its ability to mimic purine bases and interact with a wide range of biological targets . The core structure is further functionalized with a furan-2-ylmethyl substituent on the pyridine nitrogen, introducing a second heteroaromatic system that can enhance the molecule's binding properties and metabolic profile. The furan ring, a versatile heterocycle, is known to contribute to molecular diversity and is frequently utilized in the design of new therapeutic agents . The specific saturation pattern of the pyrazolopyridine core in this analog may influence its conformational flexibility and electronic properties, making it a valuable building block for probing structure-activity relationships. This amine-functionalized compound is primarily intended for use in high-throughput screening campaigns, library synthesis for the development of kinase inhibitors, and as a key intermediate in the synthesis of more complex molecular architectures. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space in their quest to develop novel treatments for various diseases.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16-7-1)9-13-10-4-6-15-11(8-10)3-5-14-15/h1-3,5,7,10,13H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJZLKBADNCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazolo[1,5-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.

    Substitution: N-substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C12H12N4O
  • Molecular Weight : 224.25 g/mol
  • The compound contains a pyrazolo[1,5-a]pyridine core fused with a furan moiety, providing it with distinctive chemical properties conducive to various biological activities.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial activity. For instance:

  • A study evaluated several pyrazole derivatives, including N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine against various pathogens like Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating strong bactericidal effects .

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has been recognized for its anticancer properties:

  • Compounds bearing this scaffold have been reported to inhibit specific cancer cell lines effectively. For example, studies have shown that modifications to the pyrazolo[1,5-a]pyridine structure can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes linked to disease mechanisms:

  • Research indicates that this compound can act as a selective inhibitor of certain kinases involved in cancer progression and other diseases .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Utilizing 1H-pyrazole derivatives as starting materials.
  • Furan Integration : The introduction of the furan moiety is achieved through electrophilic substitution reactions.
  • Final Modifications : Further functionalization can enhance biological activity or solubility.

Case Studies

Several studies have explored modifications to the core structure to optimize biological activity:

  • A notable case involved synthesizing a series of derivatives with varied substituents on the furan ring to evaluate their effects on antimicrobial and anticancer activities .

Photophysical Properties

The pyrazolo[1,5-a]pyridine derivatives are being investigated for their photophysical properties:

  • These compounds exhibit fluorescence characteristics making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystallization Studies

Research into the crystallization behavior of these compounds has revealed potential applications in solid-state chemistry:

  • Their ability to form stable crystals with unique conformational properties could lead to advancements in drug formulation techniques .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine

The compound differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., compounds in ) by replacing the pyrimidine ring with a pyridine ring.

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyridine Furan-2-ylmethyl ~245 (estimated)
5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Chloro, methylsulfonylphenyl 347.79
N-[(2-aminopyrimidin-5-yl)methyl]-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Difluorophenyl, ethyl, aminopyrimidinyl 405.38

Substituent Effects on Bioactivity

Amine Substituents

The furan-2-ylmethyl group in the target compound contrasts with substituents in analogs:

  • Aromatic Groups : Compounds like 3-(4-fluorophenyl)-N-(pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () feature fluorophenyl and pyridinylmethyl groups, enhancing π-π stacking and polar interactions .
  • Sulfonyl Groups : 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine () includes a sulfonyl group, improving solubility and metabolic stability .

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Key Effects Reference
Furan-2-ylmethyl Target Compound Moderate lipophilicity, H-bond acceptor -
Pyridinylmethyl Compound 47 () Enhanced binding to kinase targets
Methylsulfonylphenyl 5-Chloro-N-[4-(methylsulfonyl)phenyl]... Increased solubility, metabolic stability
Trifluoromethyl 5-Methyl-2-(trifluoromethyl)... () Electron-withdrawing, metabolic resistance
Analytical Characterization
  • HRMS : Analogs like compound 48 () show precise HRMS data (calcd. 426.1725, found 426.1711), suggesting similar methodologies apply to the target compound .
  • Purity : HPLC purity ≥98% is standard for pyrazolo[1,5-a]pyrimidine/ pyridine derivatives (e.g., ) .

Biological Activity

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its structure, synthesis, and various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization with furan derivatives. Recent studies have reported various synthetic pathways that enhance yield and purity .

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).
  • Mechanism of Action : These compounds act as inhibitors of cyclin-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2), which are critical in cell cycle regulation and apoptosis .

The half-maximal inhibitory concentration (IC50) values for the most active derivatives were reported to be in the low micromolar range, demonstrating potent activity against these cancer types.

CompoundIC50 (µM)Cell Line
7b3.8HepG2
12f4.1MCF7

Enzymatic Inhibition

In addition to anticancer properties, this compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways:

  • Enzymes Targeted : CDK2 and MDM2.
  • Inhibition Mechanism : The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target substrates .

Case Studies

  • Study on Antiproliferative Activity : A recent study synthesized a series of furan-bearing pyrazolo derivatives and evaluated their antiproliferative effects. Compounds were tested on HepG2 and MCF7 cell lines with significant results indicating their potential as therapeutic agents against cancer .
  • Enzyme Inhibition Study : Another study focused on the structural modifications of pyrazolo derivatives to enhance their inhibitory activity against CDK2. The findings suggested that specific substitutions on the pyrazolo ring could significantly improve binding affinity and selectivity .

Q & A

Q. Key Considerations :

  • Use IR and NMR spectroscopy to confirm cyclization and functional group incorporation .
  • Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and purity.

Advanced: How can researchers evaluate its potency and selectivity as an adenosine A₂A receptor antagonist?

Q. Methodological Answer :

  • In vitro assays :
    • Radioligand binding : Measure Ki values using competitive binding assays with human A₂A receptors. SCH 412348 (a related compound) exhibits Ki = 0.6 nM and >1000-fold selectivity over other adenosine receptors .
    • Functional antagonism : Test inhibition of cAMP production induced by A₂A agonists like CGS-21680 .
  • In vivo models :
    • Parkinson’s disease (PD) models :
  • 6-OHDA-lesioned rats : Administer 0.1–1 mg/kg orally and quantify L-Dopa-induced contralateral rotations .
  • Haloperidol-induced catalepsy : Assess attenuation of catalepsy to confirm central A₂A blockade .
    • Depression models :
  • Forced swim test (FST) : Measure immobility time reduction in rodents at 1 mg/kg .

Q. Data Interpretation :

  • Compare therapeutic indices using ratios like (pica D50)/(neutrophilia D50) to balance efficacy and emetic risk .

Basic: What analytical techniques are critical for structural characterization?

Q. Methodological Answer :

  • Spectroscopy :
    • IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Confirm proton environments (e.g., furan methylene at δ ~4.5 ppm) and carbon backbone .
  • Mass spectrometry : Use HRMS to verify molecular formulas (e.g., C22H19ClFN5O4 for derivatives) .
  • XLogP3 : Calculate lipophilicity (e.g., XLogP3 = 1.8) to predict membrane permeability .

Q. Best Practices :

  • Cross-validate with HPLC (≥95% purity) to ensure structural integrity .

Advanced: How to design analogs to optimize A₂A receptor binding while minimizing off-target effects?

Q. Methodological Answer :

  • Structural modifications :
    • Furan substitution : Replace 2-furyl with bulkier groups (e.g., 4-fluorophenyl) to enhance receptor fit .
    • Pyridine/pyrimidine core : Introduce electron-withdrawing groups (e.g., CF₃) to improve binding affinity .
  • Selectivity screening :
    • Test against adenosine A₁, A₂B, and A₃ receptors to ensure >1000-fold selectivity .
    • Use molecular docking to predict interactions with A₂A receptor residues (e.g., Phe168, Glu169) .

Q. Case Study :

  • SCH 412348 derivatives with fluorosulfonyl moieties show irreversible A₂A binding, enhancing therapeutic durability .

Basic: How to assess purity and stability during storage?

Q. Methodological Answer :

  • Purity analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • TLC : Monitor reaction progress with silica plates (e.g., Rf = 0.5 in ethyl acetate/hexane).
  • Stability testing :
    • Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
    • Conduct accelerated degradation studies (40°C/75% RH for 1 month) to identify degradation products .

Advanced: What strategies reduce dyskinesia risk when testing this compound in PD models?

Q. Methodological Answer :

  • Dyskinesia mitigation :
    • Low-dose L-Dopa co-administration : Use 0.1–0.3 mg/kg to avoid sensitization .
    • Behavioral monitoring : Quantify abnormal involuntary movements (AIMs) in 6-OHDA-lesioned rats .
  • Mechanistic studies :
    • Evaluate D₂ receptor modulation to prevent hyperactivation of striatal pathways .

Q. Key Finding :

  • Preladenant (a related compound) at 1 mg/kg inhibits L-Dopa-induced sensitization, suggesting reduced dyskinesia risk .

Advanced: How to integrate computational modeling for SAR studies?

Q. Methodological Answer :

  • Molecular dynamics (MD) simulations :
    • Simulate ligand-receptor interactions (e.g., A₂A receptor PDB: 3REY) to predict binding modes .
  • QSAR models :
    • Use Hammett constants (σ) or π-hydrophobicity parameters to correlate substituent effects with activity .

Q. Example :

  • Trifluoromethyl groups at pyrimidine positions enhance both potency (IC50 < 50 nM) and metabolic stability .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?

Q. Methodological Answer :

  • Cell viability assays :
    • MTT assay : Treat human PBMCs with 1–100 µM compound for 48h; measure IC50 for cytotoxicity .
    • hCA I/II inhibition : Test inhibitory effects on carbonic anhydrase isoforms (e.g., IC50 < 10 nM) to assess off-target risks .

Q. Safety Note :

  • Prioritize compounds with SI (selectivity index) >10 for further in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.